SIRT2 Inhibitory Potency Compared to the 4-Nitrophenyl Positional Isomer
In a fluorescence-based enzymatic assay using recombinant human SIRT2 and an acetyl-H3K9 substrate, a structurally matched analog within the same patent series bearing a 3-nitrophenyl substituent demonstrated low nanomolar inhibitory activity, whereas the corresponding 4-nitrophenyl congener exhibited significantly weaker inhibition [1]. This isomer-dependent potency differential underscores the critical role of the 3-nitro position. While the exact IC50 value for CAS 326018-34-2 requires direct determination in the user's laboratory, the class-level SAR indicates that shifting the nitro group from the 3- to the 4-position results in a >10-fold loss in SIRT2 potency [2]. Procurement of the 3-nitrophenyl isomer is therefore mandatory for maintaining inhibitory efficacy in SIRT2-targeted studies.
| Evidence Dimension | SIRT2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact value not publicly disclosed for pure CAS 326018-34-2, but inferred from patent SAR for the 3-nitrophenyl subclass) |
| Comparator Or Baseline | 4-nitrophenyl positional isomer of the same core scaffold: >10-fold higher IC50 (micromolar range) |
| Quantified Difference | >90% loss of inhibitory activity with the 4-nitro isomer |
| Conditions | Recombinant human SIRT2, acetyl-H3K9 peptide substrate, fluorescence readout |
Why This Matters
Ensuring the correct nitro-regioisomer is purchased directly determines whether a SIRT2 inhibitor program achieves on-target potency or fails due to an inactive chemical entity.
- [1] Li Guobo, Wu Yong, Hai Li, Wang Qiantao, Liu Sha, Yu Zhujun. '一种取代2-氰基-3-苯基呋喃-丙烯酰胺衍生物及其制备方法和用途' [A substituted 2-cyano-3-phenylfuran-acrylamide derivative and its preparation method and use]. Chinese Patent CN106977474B, filed May 10, 2017, and issued July 25, 2017. View Source
- [2] Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. PMC6152376, 2017. View Source
